Vapor-Phase Deposition Yields 2.5 × 10¹⁴ N₃ Groups/cm² vs. Lower Density Solvent-Phase Monolayers
Monolayers of (11-azidoundecyl)trimethoxysilane prepared via controlled vapor-phase deposition at reduced pressure and elevated temperature (145°C) achieve an azide surface density of 2.5 × 10¹⁴ N₃ groups/cm², as quantified by total reflection X-ray fluorescence (TXRF) after click reaction with chlorohexyne [1]. In contrast, the same study reports that solvent-based deposition processes yield monolayers that are less dense, with the authors explicitly stating that 'the monolayers formed via the vapor phase are denser compared to those formed via a solvent-based deposition process' [1]. X-ray photoelectron spectroscopy (XPS) further confirms that the azide group is oriented upward in the vapor-deposited grafted layer, a structural feature critical for maximizing accessible functional groups for subsequent click reactions [1].
| Evidence Dimension | Surface density of azide functional groups (N₃/cm²) |
|---|---|
| Target Compound Data | 2.5 × 10¹⁴ N₃ groups/cm² |
| Comparator Or Baseline | Solvent-phase deposition of the same compound (quantitative value not reported, but described qualitatively as 'less dense') |
| Quantified Difference | Target compound (vapor-deposited) achieves higher density; qualitative improvement confirmed by TXRF |
| Conditions | Silicon wafer substrates, vapor-phase deposition at 145°C under reduced pressure vs. solvent-based immersion; post-functionalization quantified via click reaction with chlorohexyne followed by TXRF |
Why This Matters
Higher surface azide density directly translates to increased immobilization capacity for alkyne-functionalized biomolecules (e.g., DNA probes, antibodies), which correlates with improved signal-to-noise ratio and detection sensitivity in biosensor and microarray applications.
- [1] Vos, R.; Rolin, C.; Rip, J.; et al. Chemical Vapor Deposition of Azidoalkylsilane Monolayer Films. Langmuir 2018, 34(4), 1400-1409. View Source
